

Application Notes and Protocols: Disperse Red 50 in Textile Printing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Red 50 (C.I. 11226) is a monoazo disperse dye characterized by its red to blue-light red hue.[1] It is primarily utilized in the dyeing and printing of hydrophobic synthetic fibers, most notably polyester (PES) and its blends, as well as acetate fibers.[1][2] Due to its non-ionic nature and low water solubility, it is applied from a fine aqueous dispersion, penetrating the fiber structure under high-temperature conditions.[3][4] These notes provide detailed protocols and data for the application of **Disperse Red 50** in textile printing, intended for researchers and scientists in textile chemistry and material science.

Physicochemical Properties

Disperse Red 50 is an organic compound, appearing as a purple powder in its solid form.[1] Its insolubility in water necessitates the use of dispersing agents for application in aqueous media. [3][5] It is, however, soluble in organic solvents such as acetone and alcohol.[3]

Property	Value	References
C.I. Name	Disperse Red 50	[1]
C.I. Number	11226	[1][3]
CAS Number	12223-35-7 / 40880-51-1	[1][3][6]
Molecular Formula	C17H16CIN5O2	[1][3][5]
Molecular Weight	357.79 g/mol	[1][3]
Chemical Class	Single Azo	[1]
Physical Form	Powder	[2][3]
Solubility	Insoluble in water; Soluble in acetone and alcohol.	[3]

Performance and Fastness Properties

Disperse Red 50 is suitable for high-temperature dyeing and printing methods, such as thermosol and high-temperature steaming.[3][7] The optimal pH for its application in printing and dyeing is between 3 and 8.[2][3] When applied to polyester, it exhibits good to excellent fastness properties, which are critical for textile performance.

Fastness Test	Grade/Rating	References
Light Fastness (Xenon Arc)	5 - 6	[1][7]
Washing Fastness (Staining)	4 - 5	[1][7]
Washing Fastness (Fading)	5	[1]
Sublimation Fastness	4	[7]
Perspiration Fastness (Staining)	5	[1]
Perspiration Fastness (Fading)	5	[1]
Rubbing Fastness (Wet)	4	[7]
Ironing Fastness	4	[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Thickener and Printing Paste

This protocol outlines the preparation of a synthetic thickener and the subsequent formulation of a printing paste containing **Disperse Red 50**.

A. Materials and Reagents:

- Disperse Red 50 (commercial grade powder)
- Synthetic Thickener (e.g., a polyacrylic acid-based thickener)
- Citric Acid or an alternative pH buffer
- Fixation Accelerator (optional)
- Anti-reducing Agent (optional, for sensitive dyes)
- Deionized Water

B. Equipment:

- Laboratory Scale or Balance
- · High-speed Stirrer or Homogenizer
- Beakers and Graduated Cylinders
- pH Meter
- C. Procedure: Stock Thickener Preparation
- Consult the manufacturer's guidelines for the specific synthetic thickener used.
- Typically, a stock paste is prepared by slowly adding the thickener powder to a vortex of deionized water under high-speed agitation.
- Continue stirring until a smooth, homogenous, and lump-free paste is formed. This may take 30-60 minutes.
- Allow the stock thickener to stand for several hours to ensure complete hydration and deaeration.
- D. Procedure: Printing Paste Formulation (Example Recipe for 1000g)
- Weighing Components:
 - Disperse Red 50 (200%): 20 40 g (for a 2-4% shade)
 - Deionized Water: 450 500 g
 - Citric Acid: 5 g (to adjust pH to 4.5 5.5)
 - Fixation Accelerator: 10 g (optional)
 - Stock Thickener: 450 500 g
- Mixing:

- 1. In a beaker, create a slurry by pasting the **Disperse Red 50** powder with a small amount of the weighed water.
- 2. Add the remaining water and stir until the dye is well dispersed.
- 3. Add the citric acid and other auxiliaries (if used), stirring until fully dissolved.
- 4. Under continuous, moderate stirring, slowly add the prepared stock thickener to the dye dispersion.
- 5. Continue to stir until the printing paste is homogenous and has reached the desired viscosity for the intended application method (e.g., screen printing).
- 6. Verify the final pH of the paste is within the 4.5 5.5 range.

Protocol 2: Textile Printing, Fixation, and After-Treatment

This protocol describes the application of the **Disperse Red 50** printing paste onto polyester fabric, followed by fixation and clearing.

A. Materials and Fabric:

- Scoured and dried 100% Polyester Fabric
- Prepared Disperse Red 50 Printing Paste
- Reduction Clearing Bath: Sodium Hydroxide (Caustic Soda), Sodium Dithionite (Hydrosulfite), and a non-ionic surfactant.

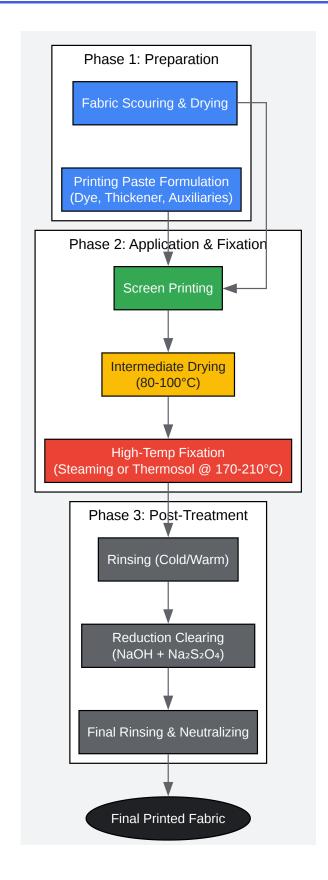
B. Equipment:

- Laboratory Screen Printer or similar application device
- Drying Oven or Hot Air Dryer
- High-Temperature Steamer or Thermofixation (Thermosol) Unit

Laboratory Beaker Dyer or similar vessel for washing

C. Procedure:

- Fabric Preparation: Ensure the polyester fabric is pre-scoured to remove any oils, sizing agents, or impurities that could hinder dye uptake. Dry the fabric completely.
- Printing: Apply the prepared printing paste to the polyester fabric using the desired method (e.g., flatbed screen printing, rotary screen printing, or digital printing with appropriate ink formulation).
- Drying: Immediately after printing, dry the fabric thoroughly at a low temperature (e.g., 80-100°C) to evaporate water without prematurely fixing the dye.[8] This step is crucial to prevent dye migration.
- Fixation: The dye must be fixed at a high temperature to ensure it penetrates the polyester fibers. Two common methods are:
 - High-Temperature (HT) Steaming: Expose the printed fabric to superheated steam at 170-180°C for 6-8 minutes.[8]
 - Thermofixation (Thermosol): Pass the fabric through a hot air oven at 190-210°C for 60-90 seconds.[4]
- Post-Treatment (Washing and Clearing):
 - 1. Rinsing: Rinse the fabric first in cold water, then in warm water to remove the thickener and unfixed dye from the surface.
 - 2. Reduction Clearing: To achieve optimal wash and crock fastness, a reduction clearing process is essential to remove residual surface dye.[4]
 - Prepare a bath at 60-70°C containing:
 - 2 g/L Sodium Hydroxide
 - 2 g/L Sodium Dithionite



- 1 g/L Non-ionic Surfactant
- Treat the fabric in this bath for 15-20 minutes.
- 3. Final Rinse: Rinse the fabric thoroughly with hot water, followed by cold water, to remove all residual chemicals.
- 4. Drying: Dry the final printed fabric.

Visualized Workflow and Logic

The following diagrams illustrate the logical workflow for the application of **Disperse Red 50** in a typical textile printing process.

Click to download full resolution via product page

Caption: Workflow for Polyester Printing with **Disperse Red 50**.

Safety and Environmental Considerations

A. Handling and Personal Protective Equipment (PPE):

- **Disperse Red 50** is a fine powder and can cause skin and eye irritation upon contact.[5] Inhalation of dust should be avoided.
- When handling the dye powder and chemical solutions, appropriate PPE, including safety goggles, gloves, and protective clothing, is mandatory.[5][9] A full-face respirator should be used if exposure limits are exceeded or if dust is generated.[9]

B. Ecotoxicity:

- Disperse dyes, as a class, can be toxic to aquatic organisms and may persist in the environment.[10][11] The complex aromatic structure of these dyes makes them resistant to biodegradation.[11]
- Effluents from the printing and washing processes contain residual dye and chemicals.
 These should be treated via a licensed chemical destruction plant or other appropriate wastewater treatment methods before discharge to prevent environmental contamination.[9]
 Do not discharge untreated dye liquor into sewer systems.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Disperse Red 50 Manufacturer in Mumbai, Disperse Red 50 Exporter [dyestuff.co.in]
- 3. Disperse Red 50 Manufacturer in Mumbai, Disperse Red 50 Exporter [dyestuff.co.in]
- 4. textilelearner.net [textilelearner.net]
- 5. Disperse Red 50 [chembk.com]

- 6. Disperse Red 50 Scarlet 5g 200% Textile Disperse Dyes Disperse Red 50, Scarlet 5g | Made-in-China.com [m.made-in-china.com]
- 7. epsilonpigments.com [epsilonpigments.com]
- 8. colour.network [colour.network]
- 9. echemi.com [echemi.com]
- 10. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]
- 11. scialert.net [scialert.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Disperse Red 50 in Textile Printing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085672#application-of-disperse-red-50-in-textile-printing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com